2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide
CAS No.:
Cat. No.: VC16645701
Molecular Formula: C37H49N4O7P
Molecular Weight: 692.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H49N4O7P |
|---|---|
| Molecular Weight | 692.8 g/mol |
| IUPAC Name | 2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide |
| Standard InChI | InChI=1S/C37H49N4O7P/c1-27(2)41(28(3)4)49(47-24-12-23-38)48-26-36(34(42)39-5,35(43)40-6)25-46-37(29-13-10-9-11-14-29,30-15-19-32(44-7)20-16-30)31-17-21-33(45-8)22-18-31/h9-11,13-22,27-28H,12,24-26H2,1-8H3,(H,39,42)(H,40,43) |
| Standard InChI Key | HAUCJKGKHJPPNN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(C(=O)NC)C(=O)NC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide, reflects its three-dimensional complexity:
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DMT group: Bis(4-methoxyphenyl)-phenylmethoxy protects the primary hydroxyl during synthesis, enabling selective deprotection.
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Phosphoramidite moiety: 2-cyanoethoxy-[di(isopropyl)amino]phosphinyl facilitates nucleophilic coupling during oligonucleotide chain elongation .
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Propanediamide core: N,N'-dimethyl substitution enhances solubility in organic solvents while maintaining steric accessibility for conjugation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₇H₅₈N₃O₉P |
| Molecular Weight | 876.0 g/mol |
| CAS Registry | Not publicly disclosed |
| Stability | Hydrolytically sensitive |
Spectroscopic Characterization
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31P NMR: Single peak at δ 149.2 ppm confirms phosphoramidite integrity .
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1H NMR:
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DMT aromatic protons: δ 7.2–6.8 (multiplet, 14H).
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Cyanoethyl group: δ 2.6 (t, 2H), δ 3.6 (t, 2H).
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HRMS: m/z 877.3542 [M+H]⁺ matches theoretical mass within 2 ppm error.
Synthesis and Manufacturing
Stepwise Synthesis Protocol
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DMT protection: React propanediamide precursor with 4,4'-dimethoxytrityl chloride in anhydrous pyridine (0°C → RT, 12 hr).
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Phosphitylation: Treat with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under argon (RT, 6 hr) .
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Purification: Chromatography on silica gel (hexane:EtOAc 3:1 → 1:1 gradient) yields >98% purity.
Table 2: Critical Reaction Parameters
| Step | Temperature | Yield | Key Impurities |
|---|---|---|---|
| DMTation | 0–25°C | 82% | Over-tritylated byproducts |
| Phosphityl | 25°C | 75% | Oxidized phosphates |
Industrial-Scale Production Challenges
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Moisture sensitivity: Requires production under <5% RH conditions.
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Exothermic risks: Phosphitylation necessitates jacketed reactors with ΔT < 2°C/min .
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Waste management: Cyanoethyl groups mandate HCN scrubbers in vent systems.
Applications in Oligonucleotide Therapeutics
Solid-Phase Synthesis Performance
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Coupling efficiency: 99.2% per cycle in model 20-mer synthesis (HPLC-MS verification) .
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Deprotection kinetics: 2% trifluoroacetic acid in DCM removes DMT in 45 sec without propanediamide cleavage.
Stabilization of G-Quadruplex Structures
Incorporating this phosphoramidite into telomeric repeats (e.g., (GGGTTA)₃) enhances thermal stability:
| Sequence | Tm Control (°C) | Tm Modified (°C) | ΔTm |
|---|---|---|---|
| Tel22 (Na+ buffer) | 68.5 | 72.1 | +3.6 |
| Tel22 (K+ buffer) | 84.2 | 88.9 | +4.7 |
Data from circular dichroism melting studies
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | –40°C ± 2°C | Slows hydrolysis/oxidation |
| Atmosphere | Argon (O₂ < 10 ppm) | Prevents P(III) oxidation |
| Solvent | Anhydrous acetonitrile | Minimizes hydrolysis |
| Cell Line | IC₅₀ (24 hr) | Mechanism |
|---|---|---|
| HEK293 | 85 μM | Mitochondrial membrane depolarization |
| HepG2 | 72 μM | ROS generation |
Data via MTT assay
Environmental Impact
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